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Compound of Interest

Compound Name: 2,5-Dichlorophenyl isocyanate

Cat. No.: B1294311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dichlorophenyl isocyanate (CAS No. 5392-82-5). Due to the limited availability of specific
experimental spectra in public databases, this document presents a combination of predicted
data, comparative data from isomers, and general experimental protocols applicable to the
analysis of this compound.

Chemical Structure and Properties

¢ Molecular Formula: C7H3sCI2NO

Molecular Weight: 188.01 g/mol [1][2]

Appearance: Clear to cloudy colorless to yellow or white to yellow liquid or low melting
solid[1]

Melting Point: 28-30 °C[1]

Boiling Point: 120-122 °C at 20 mmHg[1]

Spectroscopic Data

While specific, verified experimental spectra for 2,5-Dichlorophenyl isocyanate are not
readily available in the public domain, the following tables summarize the expected and
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comparative spectroscopic data based on known chemical principles and data from isomeric
compounds.

Table 1: Predicted *H NMR Spectral Data for 2,5-Dichlorophenyl Isocyanate

Chemical Shift ()

Multiplicity Number of Protons  Assignment
PpPmM
~7.4 d 1H H-6
~7.2 dd 1H H-4
~7.0 d 1H H-3

Note: Predicted values are based on the analysis of similar chlorinated aromatic compounds.
The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted 13C NMR Spectral Data for 2,5-Dichlorophenyl Isocyanate

Chemical Shift (8) ppm Assighment
~135 C-NCO

~133 C-Cl (C-2)
~132 C-CI (C-5)
~131 C-H

~129 C-H

~128 C-H

~125 N=C=0

Note: Predicted values are based on data from dichlorophenyl isocyanate isomers and general
knowledge of substituent effects on aromatic rings.

Table 3: Key IR Absorption Bands for 2,5-Dichlorophenyl Isocyanate
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Wavenumber (cm~?) Intensity Assignment

~2270 Strong, Broad Asymmetric N=C=0 stretch
~1600-1450 Medium-Strong Aromatic C=C stretching
~1200-1000 Medium-Strong C-Cl stretching

~850-800 Strong C-H out-of-plane bending

Note: The most characteristic absorption is the strong and broad isocyanate peak around 2270

cm™1,

Table 4: Expected Mass Spectrometry Fragmentation for 2,5-Dichlorophenyl Isocyanate

miz Interpretation

Molecular ion peak (M*) with isotopic pattern for

187/189/191 two chlorine atoms
162 M -cor

127 [M - NCOJ*

99 [CeHsCI*

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic
pattern for chlorine-containing fragments.

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic
analysis of 2,5-Dichlorophenyl isocyanate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dichlorophenyl isocyanate in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, Acetone-ds). The isocyanate group is
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reactive, so the solvent must be anhydrous and free of any reactive impurities. Filter the
solution into a standard 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural
abundance and sensitivity of the *3C nucleus, a larger sample amount (50-100 mg) and a
longer acquisition time (several hours) may be necessary. Proton decoupling is typically used
to simplify the spectrum and improve the signal-to-noise ratio.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As 2,5-Dichlorophenyl isocyanate is a low-melting solid, a melt can
be prepared by placing a small amount of the sample between two KBr or NaCl plates and
gently heating until it melts to form a thin film. Alternatively, a solution in a non-polar, aprotic
solvent (e.g., hexane, CCls) can be prepared and analyzed in a liquid cell.

o Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of
4000-400 cm~1. Aresolution of 4 cm~1 is generally sufficient. A background spectrum of the
empty sample holder or the solvent should be recorded and subtracted from the sample
spectrum.

3.3. Mass Spectrometry (MS)

o Sample Introduction and lonization: Introduce the sample into the mass spectrometer via a
direct insertion probe or a gas chromatograph (GC-MS). Electron ionization (El) at 70 eV is a
common method for generating the mass spectrum.

» Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of
approximately 40-300 to observe the molecular ion and expected fragment ions.

Workflow and Process Visualization

The following diagrams illustrate key processes related to the analysis and synthesis of 2,5-
Dichlorophenyl isocyanate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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